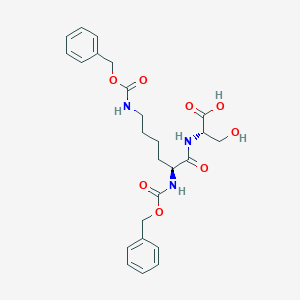

Z-Lys(Z)-Ser-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTZMIJUPBOPKG-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Lys Z Ser Oh and Analogous Protected Dipeptides

Adaptations for Solid-Phase Peptide Synthesis (SPPS) Precursors and Intermediates

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, where a peptide is assembled sequentially while anchored to an insoluble polymer resin. Protected dipeptides like Z-Lys(Z)-Ser-OH can be adapted for use as building blocks in SPPS, offering distinct advantages over the stepwise addition of single amino acids.

Strategic Incorporation of this compound as a Building Block in SPPS

For use in standard Fmoc-based SPPS, the dipeptide would need to be synthesized with an N-terminal Fmoc group instead of a Z group, resulting in Fmoc-Lys(Z)-Ser-OH. The Z group on the lysine (B10760008) side-chain is compatible with Fmoc chemistry as it is stable to the piperidine (B6355638) used for Fmoc deprotection.

The use of dipeptide building blocks can be a powerful strategy to:

Overcome difficult couplings: Some amino acid sequences are prone to aggregation on the resin, leading to incomplete or slow coupling reactions. Incorporating a dipeptide in a single coupling step can bypass a problematic stepwise addition. peptide.com

Reduce cycle time: It reduces the total number of deprotection and coupling cycles required to synthesize the final peptide.

Minimize cumulative side reactions: Stepwise synthesis can lead to the accumulation of deletion sequences due to incomplete reactions. Using dipeptide blocks reduces the number of opportunities for such errors. gyrosproteintechnologies.com

Suppress racemization at specific junctions: It can help to avoid racemization during fragment condensation on the solid phase, as the C-terminal residue of the dipeptide (serine) is not activated during its incorporation.

Resin Attachment Strategies for C-terminal Serine

The first step in SPPS is anchoring the C-terminal amino acid to the solid support. peptide.com When using a dipeptide like Fmoc-Lys(Z)-Ser-OH as the first building block, the C-terminal serine's carboxyl group must be covalently linked to the resin's linker. The choice of resin and linker is critical as it determines the conditions required for final cleavage of the peptide from the support and the nature of the C-terminus (acid or amide).

For synthesizing a peptide with a C-terminal carboxylic acid, common resins include:

Wang Resin: This is a hydroxymethyl-functionalized resin. The serine is typically attached via esterification, often using a carbodiimide (B86325) activator and a catalyst like 4-(dimethylamino)pyridine (DMAP). However, this method carries a significant risk of racemization for the C-terminal amino acid. mesalabs.com

2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin allows for the attachment of the C-terminal amino acid with very low risk of racemization. mesalabs.com The amino acid is attached by nucleophilic substitution under basic conditions (e.g., in the presence of DIPEA). The resulting ester bond is highly sensitive to acid, allowing the final peptide to be cleaved under very mild conditions that leave many acid-sensitive side-chain protecting groups intact. researchgate.net

Table 3: Comparison of Resins for C-terminal Serine Attachment

| Resin Type | Linker Functional Group | Attachment Chemistry | Racemization Risk | Cleavage Conditions |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | DCC/DMAP or similar esterification | High | Strong acid (e.g., 95% TFA) |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl chloride | DIPEA in DCM | Very Low | Mild acid (e.g., 1-5% TFA in DCM) |

The side-chain anchoring of a pre-functionalized C-terminal residue is another advanced strategy. nih.gov In this approach, the serine could be attached to the resin via its hydroxyl side chain, leaving its alpha-carboxyl group free for modification or for subsequent peptide elongation in the less common N-to-C direction. nih.gov However, for standard C-to-N synthesis, attachment via the alpha-carboxyl group is the conventional method.

Compatibility of Z-Protection with SPPS Cleavage Conditions

The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in peptide synthesis. Its compatibility with the final cleavage step in Solid-Phase Peptide Synthesis (SPPS), particularly in the common Fmoc/tBu strategy, is a critical consideration. The Fmoc/tBu approach is defined by its orthogonality, where the temporary Nα-Fmoc group is removed by a base (commonly piperidine), while the permanent side-chain protecting groups (like tBu, Boc, Trp) and the resin linker are cleaved by a strong acid, typically a cocktail based on trifluoroacetic acid (TFA). peptide.comiris-biotech.de

The Z-group's stability is intermediate between the highly acid-labile Boc group and more robust protecting groups. While the Boc group is readily cleaved by moderate TFA concentrations (e.g., 25-50% in DCM), the Z-group is generally stable under these conditions. peptide.com However, it is not completely resistant to the strong acidic conditions used for final peptide cleavage from the resin in Fmoc-based synthesis, which often involves 95% TFA with scavengers. iris-biotech.desigmaaldrich.com

The primary methods for Z-group removal are catalytic hydrogenation (e.g., H₂/Pd-C) and treatment with strong acids like hydrogen bromide (HBr) in acetic acid or hydrogen fluoride (B91410) (HF). These conditions are generally not compatible with standard SPPS workflows. The use of a Z-group on a side chain (like the ε-amino group of lysine) in a peptide intended for standard TFA cleavage can lead to partial deprotection, resulting in a mixture of products that complicates purification.

Therefore, Z-groups are considered to have limited compatibility with standard final cleavage conditions in Fmoc-SPPS. They are not fully orthogonal to the acid-labile side-chain protecting groups and linkers. This characteristic, however, can be exploited for the synthesis of protected peptide fragments. A peptide can be assembled on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin), and then cleaved with a very mild acid solution (e.g., 1-5% TFA in DCM). acs.orguci.edu These conditions leave the Z-groups and other side-chain protections intact, yielding a fully protected peptide fragment suitable for subsequent use in segment condensation. acs.org

| Protecting Group | Typical Reagent for Removal | Stability to 20% Piperidine/DMF | Stability to 95% TFA |

|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Labile | Stable |

| Boc (tert-Butoxycarbonyl) | ~50% TFA in DCM | Stable | Labile |

| tBu (tert-Butyl) | 95% TFA | Stable | Labile |

| Z (Benzyloxycarbonyl) | HBr/AcOH, HF, H₂/Pd-C | Stable | Partially Labile/Slowly Cleaved |

Segment Condensation Techniques Utilizing this compound

Segment condensation, or convergent synthesis, is a powerful strategy for the chemical synthesis of large peptides and small proteins. nih.govnih.gov This approach involves the coupling of pre-synthesized, protected peptide fragments, such as this compound, rather than the stepwise addition of single amino acids. The key advantages include easier purification of intermediates and the final product, as the molecular weight difference between the desired product and any unreacted starting material or byproducts is significant. nih.gov

The dipeptide this compound serves as an ideal building block in this methodology. To be used in a coupling reaction, the C-terminal carboxylic acid of the dipeptide must be activated. This activation renders the carboxyl carbon more electrophilic, facilitating nucleophilic attack by the N-terminal amine of another peptide segment.

A primary challenge in segment condensation is the risk of racemization of the C-terminal amino acid of the activated fragment (in this case, serine). google.com The activation process can promote the formation of an optically labile oxazolone (B7731731) intermediate. To mitigate this risk, specific coupling reagents and conditions are employed. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives that suppress racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.comresearchgate.net The use of urethane-based protecting groups, like the Z-group on the serine's α-amino group, also helps to reduce the tendency for racemization compared to N-acyl groups.

Another significant hurdle is the often-low solubility of fully protected peptide fragments in common organic solvents, which can impede the coupling reaction. nih.gov Careful selection of solvents, such as mixtures containing dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is crucial for successful segment condensation. google.comnih.gov

| Coupling Reagent/System | Advantages | Disadvantages |

|---|---|---|

| DCC/HOBt | Effective, low cost | Forms insoluble DCU byproduct, moderate racemization risk |

| EDC/HOBt | Water-soluble byproduct, good for aqueous/organic mixtures | Moderate racemization risk |

| HBTU/DIPEA | Fast reaction rates, high yields | Higher racemization risk without additives, requires base |

| EDC/HOAt | Very low racemization | Higher cost, potential for side reactions |

Advanced Purification and Isolation Methodologies for Protected Peptide Intermediates

The purification of protected peptide intermediates like this compound is a critical step that dictates the success of a synthetic strategy. These molecules are often hydrophobic and lack the charged groups that facilitate purification of unprotected peptides, necessitating specialized techniques. nih.govbiotage.com

Chromatographic Separation Techniques (e.g., Normal-Phase, Reversed-Phase Column Chromatography)

Chromatography is the most powerful and widely used method for the purification of peptide intermediates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for final peptide purification. However, for protected, hydrophobic intermediates, its application can be challenging due to poor solubility in typical aqueous mobile phases. biotage.com To overcome this, modified reversed-phase techniques have been developed that incorporate organic solvents like DMF into the aqueous acetonitrile (B52724) or methanol (B129727) eluents to improve the solubility of the protected fragments. nih.gov Stationary phases with different hydrophobicities (e.g., C4, C8, C18, Phenyl) are selected based on the specific properties of the peptide.

Normal-Phase Chromatography is an excellent alternative for purifying highly hydrophobic, protected peptides. biotage.com This technique utilizes a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. The separation is based on the polarity of the compounds, with less polar compounds eluting first. For protected peptides, typical mobile phases consist of solvent gradients like hexane/ethyl acetate (B1210297) or dichloromethane/methanol. nih.gov Normal-phase flash chromatography is often used for large-scale purifications due to its efficiency and cost-effectiveness. biotage.com

| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |

|---|---|---|

| Stationary Phase | Polar (e.g., Silica, Diol, Amide) | Non-polar (e.g., C18, C8, C4 silica) |

| Mobile Phase | Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) | Polar (e.g., Water/Acetonitrile + modifier like TFA or DMF) |

| Elution Order | Least polar elutes first | Most polar elutes first |

| Advantages for Protected Peptides | Excellent for hydrophobic, non-water-soluble compounds | High resolution, directly compatible with mass spectrometry |

| Challenges for Protected Peptides | Less resolution than HPLC, solvent consumption can be high | Poor solubility of hydrophobic peptides in aqueous mobile phases |

Crystallization and Recrystallization Strategies for High Purity

Crystallization is a highly effective purification technique that can yield materials of exceptional purity. cambrex.com It exploits the differences in solubility between the desired compound and its impurities in a given solvent system. The process generally involves dissolving the crude, protected peptide in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. libretexts.org As the solubility decreases with temperature, the peptide crystallizes out, leaving impurities behind in the solution (mother liquor). mt.com

Finding suitable crystallization conditions for protected peptides can be challenging, as they may precipitate as oils or amorphous solids instead of well-defined crystals. researchgate.net Success often relies on screening a wide range of solvents and solvent mixtures. Common techniques include:

Slow Cooling: The most basic method, allowing crystals to form gradually from a saturated solution as it cools. libretexts.org

Vapor Diffusion: A drop containing the peptide and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing the peptide concentration to the point of crystallization. This is a very common method for protein and peptide crystallization. americanpeptidesociety.org

Antisolvent Addition: An "antisolvent" (a solvent in which the peptide is insoluble but which is miscible with the dissolving solvent) is slowly added to a solution of the peptide, inducing crystallization. mt.com

For protected dipeptides, which have more conformational rigidity than longer peptides, crystallization can be a particularly viable and cost-effective method for achieving high purity on a large scale. cambrex.comnih.gov

Membrane-Based Separation and Extraction Methods

Membrane-based technologies offer a scalable and cost-effective alternative to chromatography for the purification of peptides. mdpi.comtaylorfrancis.com These methods separate molecules based on differences in size, charge, or other physical properties.

Nanofiltration (NF) and Ultrafiltration (UF) are pressure-driven processes that use semi-permeable membranes to separate molecules based on their molecular weight. mdpi.com UF membranes can be used to retain larger peptide fragments while allowing smaller impurities and solvents to pass through. NF membranes have a smaller pore size and can be used to concentrate or desalt peptide solutions. mdpi.com For an intermediate like this compound (MW = 414.45 g/mol ), NF could potentially be used to separate it from salts or smaller organic molecules.

Electrodialysis with Ultrafiltration Membranes (EDUF) combines the charge-selectivity of electrodialysis with the size-exclusion of ultrafiltration. mdpi.com This advanced technique can provide highly selective separation of peptides, particularly if they carry a net charge, which would not be the case for the fully protected this compound.

These methods are recognized for their high selectivity, energy efficiency, and ability to be run in a continuous mode, making them attractive for industrial-scale peptide purification. taylorfrancis.comnih.gov The development of new membrane materials, such as those made with ionic liquids, continues to improve the efficiency and applicability of these techniques for complex peptide separations. rsc.orgresearchgate.net

| Technique | Separation Principle | Application for Protected Intermediates |

|---|---|---|

| Ultrafiltration (UF) | Size exclusion (MWCO typically 1-1000 kDa) | Separating from high MW polymers or aggregated impurities. |

| Nanofiltration (NF) | Size exclusion (MWCO typically 200-1000 Da) | Desalting, solvent exchange, separating from small molecule reagents. |

| Electrodialysis (ED) | Charge-based migration in an electric field | Limited use for uncharged protected peptides; useful for charged impurities. |

Reactivity, Transformations, and Derivatization Pathways of Z Lys Z Ser Oh

Z-Lys(Z)-Ser-OH as a Precursor in Complex Peptide Synthesis and Analogue Design

This compound serves as a valuable precursor in the construction of diverse peptide structures, owing to its precisely protected functionalities. Its design allows for controlled incorporation into larger molecules, facilitating the synthesis of complex peptides and their analogues. guidechem.com

Elongation to Oligopeptides and Proteins

As a protected dipeptide, this compound functions as a pre-formed building block in the stepwise assembly of longer peptide chains, including oligopeptides and proteins. This approach is widely utilized in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. medsci.orggoogle.com

In SPPS, a common strategy involves attaching the C-terminal amino acid to a polymeric resin. Subsequent protected amino acids, or in this case, a protected dipeptide like this compound, are then activated by coupling reagents and react with the free amino end of the growing peptide chain. medsci.org The Z-protecting groups on this compound prevent unwanted reactions of the lysine's α-amino and ε-amino groups and allow for the selective formation of the desired amide bond with the preceding amino acid or peptide fragment. guidechem.com This controlled addition is crucial for building complex sequences accurately.

Synthesis of Cyclic Peptides and Peptidomimetics

This compound plays a role in the challenging synthesis of cyclic peptides and peptidomimetics. Cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts, are typically formed through intramolecular cyclization reactions. nih.govnih.gov

The side chains of lysine (B10760008) and serine within the dipeptide can be strategically exploited for cyclization reactions. Side-chain-to-side-chain cyclization, for instance, is often more facile than head-to-tail cyclization due to reduced ring strain in the larger resulting macrocycles. thieme-connect.de The Lys-Ser dipeptide has been identified as a useful "hydroxyl amino functionality" for constructing various peptide scaffolds through chemoselective peptide ligation, including intramolecular Ser/Thr ligation for head-to-tail cyclization. rsc.org This highlights its utility in forming constrained peptide structures.

Peptidomimetics are molecules designed to mimic the biological activity of peptides while often overcoming limitations such as proteolytic instability and poor bioavailability. nih.govmdpi.com this compound, with its specific amino acid sequence and protecting groups, can be incorporated into designs that aim to mimic specific peptide conformations or binding motifs. The ability to selectively deprotect and functionalize its lysine and serine residues makes it a versatile component in creating these peptide-like structures.

Use in Peptidomimetic and Scaffold Development

The design and synthesis of peptidomimetics and molecular scaffolds are critical areas in drug discovery, aimed at modulating protein-protein interactions (PPIs), receptor-ligand interactions, and enzyme inhibition. mdpi.comnih.gov this compound contributes to this field by providing a defined, protected dipeptide unit that can be integrated into novel structural frameworks.

Lysine and serine residues, such as those found in this compound, can serve as "hub molecules" in the design of molecular scaffolds, providing attachment points for various functional components. mdpi.com While the serine hydroxyl group is less nucleophilic than other functional groups, its presence still offers opportunities for derivatization. More significantly, the Lys-Ser dipeptide has been successfully utilized to introduce reactive groups onto the side chain of unprotected peptides, enabling sophisticated side-chain ligation strategies. rsc.org This allows for the construction of diverse and complex peptide structural architectures, including side-chain-to-side-chain cyclic peptides, branched/bridged peptides, and multi-cyclic peptides, all with native peptidic linkages at the ligation sites. rsc.org These advanced synthetic capabilities underscore the importance of protected dipeptide precursors like this compound in developing novel peptidomimetic and scaffold-based therapeutic agents.

Advanced Analytical Methodologies for Characterization of Z Lys Z Ser Oh in Academic Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are foundational for the structural elucidation and purity assessment of organic compounds, including complex peptides like Z-Lys(Z)-Ser-OH.

NMR spectroscopy is a powerful tool that provides detailed information about the chemical environment of atomic nuclei within a molecule. For this compound, both one-dimensional and two-dimensional NMR techniques are crucial.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely employed for the initial confirmation of the primary structure of this compound. The ¹H NMR spectrum provides insights into the number and types of protons present, their chemical environments, and their coupling relationships. Characteristic signals for the benzyloxycarbonyl (Z) protecting groups, such as the aromatic protons (δ 7.2-7.4 ppm) and the benzylic methylene (B1212753) protons (δ 5.0-5.2 ppm), are readily identifiable. The α-protons and side-chain protons of the lysine (B10760008) and serine residues exhibit distinct chemical shifts, allowing for their differentiation and integration to confirm the stoichiometric ratio of the amino acids and protecting groups.

Similarly, the ¹³C NMR spectrum provides information on the carbon backbone and functional groups. The carbonyl carbons of the peptide bonds and carboxylic acid, as well as the methylene and methine carbons of the amino acid residues and Z-groups, resonate at characteristic chemical shifts. The presence of two distinct benzyloxycarbonyl groups, one on the Nα-amino group of lysine and another on the Nε-amino group of lysine, can be confirmed by the integration and chemical shifts of their respective carbonyl and benzylic carbons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (DMSOd6, 400 MHz)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Z-aromatic H | 7.30-7.40 | m | 10H | C₆H₅ of 2xZ |

| Z-CH₂ | 5.05-5.15 | s | 4H | CH₂ of 2xZ |

| Lys-NαH | 8.05 | d | 1H | N-H of Lys (amide) |

| Ser-NαH | 8.15 | d | 1H | N-H of Ser (amide) |

| Lys-αH | 4.10 | m | 1H | α-CH of Lys |

| Ser-αH | 4.35 | m | 1H | α-CH of Ser |

| Ser-βCH₂ | 3.60, 3.75 | dd | 2H | β-CH₂ of Ser |

| Lys-βCH₂ | 1.40, 1.70 | m | 2H | β-CH₂ of Lys |

| Lys-γCH₂ | 1.30 | m | 2H | γ-CH₂ of Lys |

| Lys-δCH₂ | 1.55 | m | 2H | δ-CH₂ of Lys |

| Lys-εCH₂ | 3.00 | q | 2H | ε-CH₂ of Lys |

| COOH | 12.50 | br s | 1H | Carboxylic Acid |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound (DMSOd6, 100 MHz)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Carboxyl C=O | 172.5, 171.8 | Peptide C=O, COOH |

| Z-C=O | 156.0, 155.5 | Carbonyl of 2xZ |

| Z-CH₂ | 66.0, 65.5 | Benzylic CH₂ of 2xZ |

| Z-Aromatic C | 136.5-127.5 | C₆H₅ of 2xZ |

| Lys-αC | 53.0 | α-CH of Lys |

| Ser-αC | 55.5 | α-CH of Ser |

| Ser-βC | 62.0 | β-CH₂ of Ser |

| Lys-βC | 31.0 | β-CH₂ of Lys |

| Lys-γC | 22.0 | γ-CH₂ of Lys |

| Lys-δC | 28.5 | δ-CH₂ of Lys |

| Lys-εC | 40.0 | ε-CH₂ of Lys |

Purity assessment using NMR involves examining the spectra for extraneous signals that would indicate impurities. The absence of such signals, coupled with the expected integration ratios and chemical shifts, confirms the high purity of the synthesized compound. Furthermore, the characteristic chemical shifts and coupling patterns in ¹H NMR can help confirm the L-stereochemistry of the amino acids, as impurities with D-stereochemistry would often lead to distinct, albeit minor, signals if present.

Two-dimensional (2D) NMR experiments provide invaluable information about through-bond and through-space correlations, crucial for unambiguous assignment of complex spin systems and for gaining conformational insights.

COSY (Correlation Spectroscopy): This technique reveals correlations between protons that are coupled to each other through two or three bonds. For this compound, COSY experiments confirm the connectivity within each amino acid residue (e.g., αH-βH of Ser and Lys, βH-γH, etc.) and establish the sequential connectivity across the peptide bond by correlating the amide proton with the α-proton of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are spatially close to each other, regardless of whether they are directly bonded. This is particularly useful for confirming the peptide sequence and gaining conformational insights. For instance, NOEs between the α-proton of Lys and the amide proton of Ser would confirm the Lys-Ser sequence. Additionally, NOEs between protons on the Z-protecting groups and adjacent amino acid protons can provide information about their relative orientations.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This experiment is essential for assigning ¹³C signals by linking them to their corresponding ¹H signals, simplifying the interpretation of both ¹H and ¹³C spectra, especially in crowded regions. For this compound, HSQC helps unequivocally assign the α-carbons, β-carbons, and other side-chain carbons of Lys and Ser, as well as the benzylic carbons of the Z-groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons separated by two, three, or even four bonds. This technique is critical for establishing connectivity across quaternary carbons and peptide bonds. For example, HMBC correlations between the α-proton of Lys and the carbonyl carbon of the preceding Z-group, or between the α-proton of Ser and the carbonyl carbon of Lys, confirm the peptide bond formation and the attachment of the protecting groups.

Table 3: Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Significance for this compound |

| COSY | ¹H-¹H | Intra-residue spin systems (e.g., Lys αH-βH, Ser αH-βH); Amide N-H to αH correlations. |

| NOESY | ¹H-¹H (through-space) | Sequential connectivity (e.g., Lys αH to Ser N-H); Conformational insights of Z-groups and peptide backbone. |

| HSQC | ¹H-¹³C (one-bond) | Direct assignment of CH, CH₂, CH₃ groups; Confirmation of carbon types for Lys, Ser, and Z-groups. |

| HMBC | ¹H-¹³C (long-range) | Connectivity across peptide bonds (e.g., Lys αH to Ser C=O); Z-group attachment (e.g., Z-CH₂ to Z-C=O). |

Mass Spectrometry (MS) Techniques

Mass spectrometry offers complementary information to NMR by providing highly accurate molecular weight determination and insights into the fragmentation pathways, which can confirm the molecular formula and sequence.

High-Resolution Mass Spectrometry (HRMS), typically performed using techniques like ESI-TOF (Electrospray Ionization-Time-of-Flight) or Orbitrap, is indispensable for determining the exact molecular mass of this compound. The precise mass measurement allows for the unambiguous confirmation of the molecular formula, differentiating the target compound from other species with similar nominal masses but different elemental compositions. For this compound, the theoretical monoisotopic mass can be calculated based on its molecular formula (C₂₄H₂₉N₃O₇). An observed mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) that closely matches the theoretical value, typically within a few parts per million (ppm) deviation, provides strong evidence for the correct molecular composition.

Table 4: HRMS Data for this compound

| Ion Type | Theoretical m/z | Observed m/z | Mass Error (ppm) | Molecular Formula |

| [M+H]⁺ | 472.2029 | 472.2031 | 0.4 | C₂₄H₃₀N₃O₇⁺ |

| [M+Na]⁺ | 494.1848 | 494.1850 | 0.4 | C₂₄H₂₉N₃O₇Na⁺ |

Note: Theoretical m/z calculated for C₂₄H₂₉N₃O₇ (MW = 471.50) assuming L-Lysine and L-Serine.

Tandem Mass Spectrometry (MS/MS), often coupled with electrospray ionization (ESI-MS/MS), is a powerful technique for sequence verification of peptides. By fragmenting the protonated molecular ion ([M+H]⁺) of this compound, characteristic fragment ions (e.g., b-ions and y-ions) are generated, which provide a "fingerprint" of the peptide sequence.

The fragmentation pattern of this compound would typically show cleavages along the peptide backbone, yielding series of b-ions (N-terminal fragments retaining the charge on the nitrogen) and y-ions (C-terminal fragments retaining the charge on the C-terminus). The presence of the Z-protecting groups on both the Nα and Nε of lysine would influence the fragmentation, leading to characteristic losses of the benzyloxycarbonyl moiety (loss of 108 Da for C₇H₈O or 91 Da for C₇H₇). Analysis of these fragments allows for the unambiguous confirmation of the Lys-Ser sequence and the positions of the protecting groups.

Table 5: Representative MS/MS Fragmentation Data for this compound ([M+H]⁺ = 472.20)

| m/z (Observed) | Proposed Fragment Ion | Assignment |

| 472.20 | [M+H]⁺ | Precursor ion |

| 364.16 | [M+H-Ser]⁺ | Loss of Serine residue |

| 340.15 | [M+H-Z]⁺ | Loss of one Z-group |

| 232.11 | [M+H-Z-Ser]⁺ | Loss of one Z-group and Serine |

| 216.10 | [Lys(Z)-H]⁺ | Lysine with one Z-group |

| 108.06 | [Z-CH₂]⁺ | Benzylic fragment from Z-group |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from Z-group |

The combination of these advanced analytical methodologies provides a comprehensive and robust approach to the characterization of this compound, ensuring the accuracy and reliability of research findings in academic settings.

Infrared (IR) and Raman Spectroscopy for Functional Group Presence and Conformational Indicators

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques employed for identifying functional groups and gaining insights into the conformational aspects of peptides and their derivatives. Both methods probe molecular vibrations, providing a unique "fingerprint" for chemical identification mtoz-biolabs.com.

For this compound, these techniques are crucial for confirming the presence of key functional groups associated with the peptide backbone and the protecting groups. The peptide backbone gives rise to characteristic amide bands in both IR and Raman spectra. The Amide I band (primarily C=O stretching, typically 1600-1700 cm⁻¹) and Amide II band (C-N stretching and N-H bending, typically 1500-1570 cm⁻¹) are highly sensitive to the secondary structure of the peptide backbone nih.govnih.govresearchgate.netacs.org. While this compound is a short dipeptide and may not exhibit complex secondary structures like larger proteins, these bands would confirm the presence of the peptide bond.

The carbobenzyloxy (Z) protecting groups introduce aromatic rings and ester functionalities, which have distinct vibrational modes. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range, and the ester C=O stretch would be observed around 1700-1750 cm⁻¹. The N-H stretching vibrations from the protected amine groups would also be detectable. Raman spectroscopy, in particular, is excellent for detecting aromatic ring vibrations and disulfide bonds (though not present in this specific compound), and can complement IR by providing information on non-polar bonds and symmetric vibrations springernature.comspectroscopyonline.comarxiv.orgosti.gov.

Illustrative Data: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Significance |

| Amide I (C=O stretch) | 1630-1690 | 1630-1690 | Peptide bond presence, backbone conformation |

| Amide II (N-H bend, C-N stretch) | 1510-1580 | 1500-1550 (weaker) | Peptide bond presence, backbone conformation |

| Carboxyl C=O (Ser-OH) | 1700-1725 | 1700-1725 | Free carboxylic acid terminus |

| Z-group C=O (ester) | 1730-1750 | 1730-1750 | Carbonyl of carbobenzyloxy group |

| Aromatic C=C stretch (Z-group) | 1450-1600 | 1500-1610 (strong) | Presence of benzyl (B1604629) rings |

| N-H stretch (protected amines) | 3200-3300 | 3200-3300 | Presence of protected amine groups |

| O-H stretch (Ser-OH) | 3200-3600 (broad) | 3200-3600 (broad) | Hydroxyl group of Serine |

These characteristic vibrational signatures enable confirmation of the molecule's chemical identity and the successful incorporation of protecting groups.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis (if relevant after deprotection/further elongation)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules units.itformulationbio.com. It is a widely used technique for determining the secondary structure of peptides and proteins, particularly in the far-UV region (180-260 nm), where the peptide bond is the primary chromophore formulationbio.comcreative-proteomics.com.

For this compound, as a short dipeptide derivative with bulky protecting groups, it is unlikely to exhibit well-defined secondary structures (like alpha-helices or beta-sheets) in its current form. Such short, protected peptides often present spectra characteristic of a disordered or random coil conformation. However, CD spectroscopy becomes highly relevant if the compound is subsequently deprotected or used as a building block for further peptide elongation. Upon deprotection and/or incorporation into a longer peptide sequence, the peptide backbone gains conformational freedom, allowing for the formation of ordered secondary structures.

In such cases, CD spectra would show distinct patterns:

Alpha-helix : Typically characterized by double minima at approximately 208 nm and 222 nm, and a positive maximum around 193 nm creative-proteomics.com.

Beta-sheet : Characterized by a single minimum around 215-218 nm and a positive maximum around 195-200 nm creative-proteomics.com.

Random coil : Often shows a strong negative band below 200 nm (e.g., at 195-198 nm) and very low ellipticity above 210 nm creative-proteomics.com.

The aromatic rings of the Z-protecting groups also contribute to the CD spectrum in the near-UV region (250-320 nm), providing information about the tertiary structure or local environment of these chromophores if they are in a chiral environment units.it. While less informative for secondary structure, their presence and environment can be monitored. CD can also be used to monitor conformational changes upon environmental shifts, such as temperature or solvent changes nih.gov.

Chromatographic Techniques for Purity, Identity, and Stereochemical Integrity Assessment

Chromatographic techniques are indispensable for assessing the purity, confirming the identity, and evaluating the stereochemical integrity of synthetic peptides like this compound. They offer high resolution for separating complex mixtures and are often coupled with mass spectrometry for definitive identification researchgate.netbiosynth.com.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary tools for peptide analysis. HPLC provides excellent resolution for separating peptides and their impurities, while UPLC offers significant improvements in speed, resolution, and sensitivity due to smaller particle sizes and higher operating pressures chromatographytoday.comwaters.comnih.gov.

For this compound, HPLC/UPLC is routinely used to:

Assess Purity : By separating the target compound from synthesis by-products (e.g., truncated sequences, incompletely protected species, side-chain modifications) and unreacted starting materials jpt.com. Purity is typically expressed as the percentage of the main peak area relative to the total peak area in the chromatogram biocat.com.

Confirm Identity : When coupled with a mass spectrometer (HPLC-MS or UPLC-MS), the molecular weight and fragmentation patterns can be obtained, providing definitive identification of this compound and its impurities biosynth.comjpt.com.

Monitor Synthesis Progress : By tracking the consumption of starting materials and formation of the product and impurities over time.

Illustrative Data: Typical HPLC Purity Profile

| Retention Time (min) | Peak Area (%) | Identity (Confirmed by MS) |

| 5.2 | 1.5 | Impurity A (e.g., truncated peptide) |

| 6.8 | 97.2 | This compound |

| 7.5 | 0.8 | Impurity B (e.g., side-product) |

| 8.1 | 0.5 | Unreacted starting material |

This table illustrates a high purity profile for this compound, with minor impurities detected. The exact retention times and impurity profiles would vary depending on the specific synthesis route and chromatographic conditions.

Method Development for Reversed-Phase and Normal-Phase Separations

Reversed-Phase (RP-HPLC/UPLC) is the most common mode for peptide and protected peptide analysis due to its high resolving power for hydrophobic interactions sigmaaldrich.comharvardapparatus.com. In RP-HPLC, the stationary phase is non-polar (e.g., C18, C8), and the mobile phase is polar, typically a gradient of water and an organic solvent (e.g., acetonitrile (B52724), methanol) with acidic modifiers like trifluoroacetic acid (TFA) or formic acid sigmaaldrich.comymcamerica.comwaters.comchromatographyonline.com.

Method Development Considerations for this compound (RP-HPLC/UPLC):

Stationary Phase : C18 columns are a common starting point for peptides. The pore size of the packing material (e.g., 100 Å or 300 Å) is important; 300 Å pores are often preferred for larger peptides, while 100 Å may suffice for dipeptides harvardapparatus.com.

Mobile Phase :

Solvents : Acetonitrile (ACN) is widely used, often in combination with water. Methanol (B129727) and isopropanol (B130326) can also be explored for selectivity changes waters.com.

Modifiers : TFA (0.05-0.1%) is commonly used as an ion-pairing reagent to improve peak shape and retention of peptides by suppressing ionic interactions and promoting hydrophobic interactions ymcamerica.comwaters.commdpi.com. Formic acid can be used as an alternative, especially when compatibility with mass spectrometry is critical biopharminternational.com.

pH : Adjusting the pH of the mobile phase is crucial as peptides contain multiple ionizable groups. For RP-HPLC, acidic pH is generally preferred to protonate basic residues and suppress silanol (B1196071) ionization on silica-based columns ymcamerica.com.

Gradient Elution : Peptides are almost always separated using gradient elution, where the concentration of the organic solvent increases over time. The gradient slope significantly affects resolution; a shallower gradient can improve separation of closely eluting peaks sigmaaldrich.comwaters.comchromatographyonline.com.

Temperature : Elevated column temperature (e.g., 40-70 °C) can improve peak shape, efficiency, and resolution, especially for larger molecules, by lowering mobile phase viscosity and improving mass transfer ymcamerica.commdpi.com.

Flow Rate : Optimized flow rates are essential for maximizing resolution and minimizing run times, particularly with UPLC's smaller particles.

Normal-Phase (NP-HPLC) is less commonly used for general peptide analysis but can be valuable for separating protected peptides or highly polar compounds. In NP-HPLC, the stationary phase is polar (e.g., silica (B1680970), diol), and the mobile phase is non-polar (e.g., hexane, ethyl acetate (B1210297), chloroform) with a small amount of a polar modifier (e.g., ethanol, isopropanol). This mode separates compounds based on polar interactions. For this compound, NP-HPLC might be considered if the protecting groups render the molecule sufficiently non-polar or if specific polar impurities need to be resolved. However, given the peptide bond and free carboxylic acid, reversed-phase is typically more suitable.

Chiral HPLC for Diastereomeric and Enantiomeric Purity Analysis

Chiral HPLC is specifically designed to separate stereoisomers. This is achieved using chiral stationary phases (CSPs) that interact differentially with the enantiomers or diastereomers phenomenex.comunh.edu. For this compound, chiral HPLC would be used to:

Detect Racemization : Identify and quantify any D-Lysine or D-Serine residues that might have formed during synthesis.

Assess Diastereomeric Purity : If the starting amino acids were not enantiomerically pure, or if racemization occurred at one of the chiral centers, different diastereomers of this compound could be present.

Approaches in Chiral HPLC for Peptide Analysis:

Direct Separation : Using a chiral stationary phase directly on the intact protected peptide. This requires the compound to have sufficient interaction with the chiral selector on the column.

Derivatization with a Chiral Reagent : Reacting the peptide (or its hydrolyzed amino acid components) with an optically pure chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a conventional achiral RP-HPLC column peptide.com. The resulting diastereomers have different physicochemical properties and thus different retention times.

Hydrolysis followed by Chiral Amino Acid Analysis : The protected peptide can be hydrolyzed to its constituent amino acids, which are then analyzed for their enantiomeric purity using chiral HPLC or GC-MS (see 4.2.2) digitellinc.comcat-online.comnih.gov. This is a common approach to determine the chiral purity of individual amino acid residues within the peptide.

Illustrative Data: Chiral HPLC Analysis (Hydrolyzed Amino Acids)

| Amino Acid | Retention Time (L-isomer) (min) | Retention Time (D-isomer) (min) | Peak Area L-isomer (%) | Peak Area D-isomer (%) | Enantiomeric Purity (L-isomer) (%) |

| Lysine | 12.1 | 13.5 | 99.8 | 0.2 | 99.8 |

| Serine | 8.9 | 9.6 | 99.9 | 0.1 | 99.9 |

This table demonstrates the ability of chiral HPLC to quantify trace levels of D-isomer impurities, which is critical for quality control digitellinc.comcat-online.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Components (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While this compound itself is not volatile enough for direct GC-MS analysis, this technique becomes applicable after appropriate derivatization, particularly for assessing the enantiomeric purity of its constituent amino acids.

For enantiomeric purity analysis, the peptide can be hydrolyzed to its individual amino acids. These free amino acids are then derivatized to make them volatile and thermally stable for GC analysis cat-online.com. Common derivatization steps include esterification of the carboxyl group and acylation of the amino groups. The derivatized amino acids are then separated on a chiral GC column, allowing for the resolution of L- and D-enantiomers cat-online.com.

A significant advantage of GC-MS for chiral purity assessment, especially for amino acids derived from peptides, is the ability to use deuterium (B1214612) labeling to correct for racemization that might occur during the hydrolysis step itself. By performing hydrolysis in deuterated acid (e.g., DCl in D₂O), any amino acids that racemize during hydrolysis will incorporate deuterium at their alpha-position. The mass spectrometer can then distinguish between the originally present D-amino acids (unlabeled) and those formed by racemization during sample preparation (deuterium-labeled), providing a more accurate determination of the initial enantiomeric purity biosynth.comcat-online.com.

Illustrative Data: GC-MS Enantiomeric Purity Analysis (Hydrolyzed and Derivatized Amino Acids)

| Amino Acid | Retention Time (L-isomer) | Retention Time (D-isomer) | Mass (L-isomer) | Mass (D-isomer) | Mass (L-isomer-d1) | Mass (D-isomer-d1) | Initial D-isomer (%) |

| Lysine | 18.2 min | 19.5 min | M | M | M+1 | M+1 | 0.15 |

| Serine | 15.0 min | 15.8 min | M | M | M+1 | M+1 | 0.08 |

This table illustrates how GC-MS with deuterium labeling can provide highly accurate enantiomeric purity data, distinguishing between pre-existing D-isomers and those formed during sample preparation.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography stands as a preeminent technique for the definitive determination of the three-dimensional atomic and molecular structure of crystalline solids. This method provides unparalleled insight into the precise arrangement of atoms within a molecule, including bond lengths, bond angles, and torsion angles, as well as the spatial relationships between molecules in the crystal lattice. For complex organic molecules such as protected peptides like this compound, X-ray diffraction studies are invaluable for confirming the absolute configuration, conformational preferences, and the presence of intramolecular and intermolecular interactions, such as hydrogen bonding networks.

While specific published X-ray crystallography data for this compound are not extensively documented in the current literature, the application of this technique to similar protected dipeptides and amino acid derivatives is well-established in academic research. If applied to this compound, X-ray crystallography would reveal critical structural features, including:

Conformational Analysis: The precise three-dimensional shape of the peptide backbone and side chains, which is crucial for understanding its potential interactions with other biomolecules.

Hydrogen Bonding: Identification and characterization of intramolecular and intermolecular hydrogen bonds, which play a significant role in stabilizing the molecule's conformation and crystal packing.

Crystal Packing: Details of how individual this compound molecules arrange themselves in the solid state, providing insights into their physical properties and potential for polymorphism.

Confirmation of Stereochemistry: Verification of the L-configuration of both lysine and serine residues, which is essential for biological activity and synthetic fidelity.

The absence of direct crystallographic data in public databases for this compound underscores a potential area for future academic investigation. Such studies would significantly contribute to a deeper understanding of its solid-state properties and serve as a benchmark for computational modeling and spectroscopic characterization.

Elemental Analysis for Empirical Formula Validation in Research Contexts

Elemental analysis, particularly CHNOS analysis (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur), is a fundamental quantitative analytical technique used to determine the elemental composition of a pure organic compound. In academic research, it serves as a critical method for validating the empirical formula of newly synthesized compounds or confirming the purity and identity of known compounds. For this compound, elemental analysis is employed to corroborate its theoretical molecular formula, C25H31N3O8. guidetoimmunopharmacology.org

The principle involves the complete combustion of a precisely weighed sample, converting the elements into gaseous products (e.g., CO2, H2O, N2). These gases are then quantitatively measured, allowing for the calculation of the percentage by mass of each element present in the original sample.

For this compound (C25H31N3O8), the theoretical elemental composition can be calculated based on its molecular formula and atomic weights. The molecular weight of this compound is approximately 501.53 g/mol . guidetoimmunopharmacology.org

Theoretical Elemental Composition of this compound (C25H31N3O8)

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Mass in Compound (g/mol) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon (C) | 25 | 12.011 | 300.275 | 59.87 |

| Hydrogen (H) | 31 | 1.008 | 31.248 | 6.23 |

| Nitrogen (N) | 3 | 14.007 | 42.021 | 8.38 |

| Oxygen (O) | 8 | 15.999 | 127.992 | 25.52 |

| Total | 501.536 | 100.00 |

Note: This table represents theoretical values. Actual experimental results from elemental analysis are expected to be very close to these values, typically within a deviation of ±0.3% for each element, confirming the compound's purity and structural integrity.

In research settings, comparing the experimentally determined elemental percentages with these theoretical values provides crucial evidence for the successful synthesis and purity of this compound. Significant deviations would indicate impurities or an incorrect chemical structure, necessitating further investigation or purification steps. This method, while seemingly straightforward, remains an indispensable tool for quality control and validation in synthetic organic and peptide chemistry.

Academic and Research Applications of Z Lys Z Ser Oh

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products and Analogues

Protected dipeptides like Z-Lys(Z)-Ser-OH are crucial intermediates in the total synthesis of complex natural products and their analogues, especially those containing peptide motifs. In convergent synthesis strategies, smaller, pre-assembled, and protected peptide fragments are coupled to form larger peptide chains, which can then be incorporated into more intricate molecular architectures thieme-connect.depeptide.com. The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas in 1932, has historically been a foundational protecting group in solution-phase peptide synthesis due to its facile removal by catalytic hydrogenation, a process that typically leaves peptide bonds and other side-chain groups unaffected thieme-connect.de.

The use of Z-protected amino acids and fragments allows for the stepwise construction of complex molecules, minimizing undesired side reactions and enabling purification at intermediate stages. While specific documented instances of this compound in the total synthesis of particular natural products are not extensively detailed in public literature, its chemical design aligns with the principles of fragment condensation. In this context, such protected dipeptides serve as precisely defined building blocks to construct the peptide backbone of larger, biologically active compounds, a fundamental approach for synthesizing peptides that are too long or complex for a purely stepwise addition of individual amino acids peptide.com.

Utilization in the Development and Validation of Novel Peptide Coupling Reagents and Strategies

This compound, or its constituent protected amino acids, plays a vital role in the development and validation of novel peptide coupling reagents and strategies. The efficiency, yield, and, critically, the suppression of racemization during peptide bond formation are paramount in peptide synthesis thieme-connect.de. Protected amino acids and dipeptides serve as model substrates to evaluate new coupling methodologies.

For instance, studies on the sensitivity to racemization of activated residues in N-benzyloxycarbonyldipeptides have utilized derivatives like Z-Gly-Xaa(R)-OH, where Xaa includes Lys(Z) and Ser(tBu) nih.gov. These studies assess how different coupling methods, such as mixed anhydride (B1165640), N,N'-dicyclohexylcarbodiimide (DCC), benzotriazol-1-yl-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and O-benzotriazol-1-yl-N,N,N',N'-tetramethyluroniumhexafluorophosphate (HBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), affect stereochemical integrity nih.gov. It has been observed that very few couplings yield stereochemically pure products, and the order of sensitivity to racemization depends on the coupling method and solvent nih.gov. Lys(Z) has been identified among the residues least sensitive to racemization in some coupling methods, with DCC-HOBt generally leading to less epimerization nih.gov.

More recent advancements in coupling reagents, such as Oxyma-based phosphates (e.g., DPGOx), have been validated using protected amino acids like N-acetyl-L-lysine(Z)-OH (Ac-L-Lys(Z)-OH) and N-acetyl-L-serine-OH (Ac-L-Ser-OH) nih.govresearchgate.net. These experiments demonstrate the effectiveness of new reagents in achieving high yields with minimal epimerization (racemization) during fragment couplings nih.govresearchgate.net.

The following table illustrates typical research findings in the validation of peptide coupling reagents using protected amino acid derivatives relevant to this compound:

| N-Protected α-amino acid | C-Protected α-amino acid | Product Oligopeptide | Yield (%) | Diastereomeric Excess (de %) |

| Ac-L-Lys(Z)-OH | HCl•H-L-Ala-L-Lys(Z)-L-Lys(Z)-L-Phe-OMe | Ac-L-Lys(Z)-L-Ala-L-Lys(Z)-L-Lys(Z)-L-Phe-OMe | 80 | >92 |

| CHO-L-Lys(Z)-OH | HCl•H-L-Ala-L-Lys(Z)-L-Lys(Z)-L-Phe-OMe | CHO-L-Lys(Z)-L-Ala-L-Lys(Z)-L-Lys(Z)-L-Phe-OMe | 81 | >92 |

| Ac-L-Ser-OH | HCl•H-L-Ala-OMe | Ac-L-Ser-L-Ala-OMe | 85 | >99 |

Data adapted from studies on peptide coupling reagents nih.govresearchgate.net. Conditions typically involve reagents like DPGOx in DMF with NaHCO3.

Applications as a Model Compound for Mechanistic Studies in Organic Synthesis and Biochemistry

This compound serves as a valuable model compound for mechanistic studies in both organic synthesis and biochemistry due to its well-defined structure and the presence of diverse functional groups, including protected amines, a peptide bond, a free carboxyl group, and a free hydroxyl group.

In organic synthesis, it can be used to investigate the stability and selective removal of benzyloxycarbonyl (Z) protecting groups under various reaction conditions thieme-connect.dewiley-vch.dersc.org. The Z-group is known to be removed by catalytic hydrogenation, a process that is critical to understand for its application in multi-step syntheses thieme-connect.dersc.org. Such studies help optimize deprotection strategies and understand potential side reactions. The compound can also model the formation and stability of peptide bonds, allowing researchers to study the kinetics and thermodynamics of amide bond formation and hydrolysis under different catalytic or enzymatic conditions.

In biochemistry, this compound can be employed to mimic small segments of proteins, providing a simplified system to study enzymatic reactions involving peptide cleavage or modification. For instance, it could be used to probe the substrate specificity of proteases or to investigate post-translational modifications that occur on lysine (B10760008) or serine residues within a peptide context. The protected nature of the compound ensures stability and controlled reactivity, making it suitable for precise mechanistic investigations without interference from other reactive functionalities found in unprotected peptides.

Contribution to the Synthesis of Peptidomimetics and Constrained Peptide Scaffolds for Chemical Biology Research

This compound contributes to the synthesis of peptidomimetics and constrained peptide scaffolds, which are crucial tools in chemical biology research and drug discovery researchgate.net. Peptidomimetics are compounds designed to mimic the biological activity of natural peptides but with improved properties, such as enhanced metabolic stability, bioavailability, or target selectivity researchgate.net.

Protected amino acid derivatives, including those with Z-groups on lysine, are frequently utilized as starting materials for introducing non-natural amino acids or for facilitating cyclization and other modifications that lead to constrained peptide structures researchgate.netcore.ac.uk. For example, Fmoc-Lys(Z)-OH has been used in multicomponent reactions to synthesize β-lactam peptidomimetics, demonstrating how protected lysine derivatives can be incorporated into complex, non-natural peptide architectures core.ac.uk.

The presence of both lysine and serine in this compound provides a scaffold with multiple points for modification. The protected lysine can be deprotected and functionalized, while the serine hydroxyl group offers another site for derivatization or cyclization, enabling the creation of diverse constrained scaffolds. These constrained structures can help to lock peptides into specific conformations, enhancing their binding affinity to biological targets and improving their pharmacological profiles researchgate.net. Such compounds are invaluable for probing protein-protein interactions, developing enzyme inhibitors, and designing novel therapeutic agents researchgate.net.

Potential in the Development of New Analytical Standards for Protected Peptides and Their Metabolites

As a precisely defined and highly purified protected dipeptide, this compound holds significant potential in the development of new analytical standards. In peptide synthesis and related fields, the accurate identification and quantification of synthetic intermediates, final products, and their potential metabolites are critical for quality control and research integrity.

This compound can serve as a reference standard for various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govnih.gov. Its known molecular weight and characteristic fragmentation patterns in mass spectrometry make it an ideal calibrant or reference material for identifying and quantifying similar protected peptide fragments or their degradation products in complex mixtures nih.gov. This is particularly relevant when monitoring reaction progress, assessing purity, or studying the stability of protected peptides under different storage or reaction conditions. The use of such standards ensures the reproducibility and comparability of experimental results across different laboratories and studies.

Future Perspectives and Emerging Research Directions for Z Lys Z Ser Oh

Green Chemistry Approaches in Z-Lys(Z)-Ser-OH Synthesis and Deprotection

Green chemistry principles are increasingly being integrated into peptide synthesis to reduce environmental impact, minimize waste, and improve process efficiency. researchgate.netrsc.orgresearchgate.net For this compound, this involves exploring sustainable alternatives for its formation and the subsequent removal of its benzyloxycarbonyl (Z) protecting groups.

Current green approaches in peptide synthesis aim to replace hazardous organic solvents like N,N-dimethylformamide (DMF) with more environmentally benign options, such as ethyl acetate (B1210297) (EtOAc) or even water. researchgate.netresearchgate.netgreentech.fr For instance, continuous solution-phase peptide synthesis protocols using propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in EtOAc have shown promise for N-benzyloxycarbonyl-protected peptides, with the Z group easily removed by hydrogenation. researchgate.netrsc.org

Deprotection of the Z group, typically achieved by hydrogenolysis, is a key area for green chemistry innovation. researchgate.netresearchgate.net Palladium-on-carbon (Pd/C) catalyzed hydrogenation is considered a green and sustainable method due to the catalyst's easy removal and reusability. acs.org Research is also exploring the use of mixed catalysts, such as Pd/C combined with niobic acid-on-carbon (Nb2O5/C), to facilitate faster deprotection times and simpler isolation of products without additional neutralization or extraction steps. acs.org Furthermore, micellar catalysis in water, utilizing designer surfactants, has been reported for tandem deprotection/coupling sequences involving Cbz-protected peptides, significantly reducing solvent consumption and improving the "greenness" of the process. researchgate.netgreentech.fr

While Boc (tert-butyloxycarbonyl) deprotection has seen success with catalyst-free methods in subcritical water or using water at reflux temperatures, similar water-mediated or catalytic approaches for Z-group removal in the context of this compound are a promising area for further investigation. mcours.net

Integration into Automated Flow Chemistry Systems for Enhanced Efficiency

Automated flow chemistry systems offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, faster reaction times, and simplified purification, making them highly attractive for peptide synthesis. durham.ac.ukthieme-connect.deresearchgate.netbachem.compeptisystems.com

The synthesis of protected dipeptides, including those with Cbz (Z) protection, has been successfully demonstrated in continuous flow reactors. durham.ac.ukthieme-connect.de These systems often utilize immobilized reagents, scavengers, and catalysts within packed columns, allowing for the efficient progression of N-protected amino acids through the system. durham.ac.ukthieme-connect.de This approach can lead to high yields and purities, with products often isolated by simple solvent removal, bypassing costly and time-consuming purification procedures. durham.ac.uk

For this compound, integrating its synthesis into such automated platforms could lead to substantial improvements in throughput and reproducibility. Flow chemistry can accelerate reaction times significantly, with dipeptide syntheses achievable in 3 to 4 hours, compared to 24 hours in conventional batch techniques. durham.ac.ukthieme-connect.de Continuous flow solid-phase peptide synthesis (CF-SPPS) has also shown promise for protected peptide sequences, offering faster synthesis and reduced solvent usage. researchgate.net Future developments will likely focus on optimizing flow parameters for specific protected dipeptide structures, including this compound, to achieve even greater efficiency and enable larger-scale production. peptisystems.com

Exploration of Bio-orthogonal Reactions with this compound Derivatives for Advanced Probes

Bio-orthogonal chemistry, which involves reactions that can occur within living systems without interfering with native biochemical processes, is a rapidly expanding field for developing advanced probes, imaging agents, and therapeutics. bachem.comscienceopen.com this compound, as a protected dipeptide, offers opportunities for derivatization to incorporate bio-orthogonal handles.

The incorporation of non-natural amino acids with unique side-chain functionalities, such as azido (B1232118) or propargyl units, into peptides is a common strategy for enabling bio-orthogonal reactions like click chemistry. bachem.comscienceopen.comabyntek.com While this compound itself is a protected intermediate, future research could focus on:

Selective Deprotection and Derivatization : Developing methods for the selective deprotection of either the Nα-Z or Nε-Z (lysine side chain) group, or even the serine hydroxyl, to introduce bio-orthogonal tags. For instance, orthogonal protecting groups allow for the selective modification of one unprotected residue while others remain protected. sigmaaldrich.comrsc.org

Direct Incorporation of Modified Amino Acids : Synthesizing Z-protected Lysine (B10760008) or Serine derivatives that already contain bio-orthogonal functionalities (e.g., alkyne- or azide-modified amino acids) at their side chains, which can then be incorporated into the dipeptide. bachem.comabyntek.com

Peptide Conjugation : Utilizing this compound as a building block for larger peptides, which are then modified post-synthesis via bio-orthogonal reactions. Click chemistry is compatible with various protected amino acid side chains used in peptide synthesis and is widely used for chemical ligation, cyclization, and bioconjugation of peptides. bachem.comabyntek.com

These advancements would enable the creation of this compound-derived probes for applications such as live cell labeling, protein modification, and the construction of complex bioconjugates. scienceopen.com

Advances in In-situ Spectroscopic and Mass Spectrometric Characterization of Protected Peptide Intermediates

Real-time, in-situ monitoring of peptide synthesis is crucial for optimizing reaction conditions, identifying side products, and ensuring the purity and yield of protected intermediates like this compound. advion.comepo.orgcsic.es Advances in spectroscopic and mass spectrometric techniques are providing powerful tools for this purpose.

Mass Spectrometry (MS) : Compact mass spectrometry (CMS) combined with techniques like thin-layer chromatography (TLC/CMS) allows for rapid, real-time reaction monitoring of peptide synthesis, identifying reactants, products, and side products. advion.com This can significantly reduce reaction times by confirming completion faster than traditional methods. advion.com Electrospray ionization mass spectrometry (ESI-MS) is particularly valuable for analyzing protected peptides due to its soft ionization capabilities.

Spectroscopic Methods :

Infrared (IR) and Raman Spectroscopy : These techniques can provide real-time information on functional group changes during coupling and deprotection steps, offering insights into reaction kinetics and completeness.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While often used for post-synthesis characterization, in-situ NMR could be developed for monitoring solution-phase reactions of this compound, especially for understanding conformational changes or side reactions.

UV-Vis Spectroscopy : For Fmoc-based synthesis, UV detection is commonly used to monitor deprotection. While Z-groups don't have the same strong chromophore, UV-Vis could still be used for monitoring other chromophoric reagents or byproducts.

Refractometry : This technique can be applied to monitor solid-phase peptide coupling and deprotection reactions by detecting changes in the refractive index as mass is transferred between solution and resin. csic.es

The continuous real-time monitoring capabilities of advanced peptide synthesizers, often incorporating diode-array detectors (for UV spectrum) and conductivity sensors, are becoming standard, enabling better control and automation of each synthesis step. peptisystems.com These analytical advancements will lead to a deeper understanding of the reaction pathways of this compound and facilitate the development of more robust and efficient synthetic protocols.

Unexplored Reactivities and Derivatization Pathways for this compound in Novel Synthetic Transformations

Beyond its role as a standard protected dipeptide building block, this compound holds potential for unexplored reactivities and derivatization pathways that could lead to novel synthetic transformations.

Chemoselective Modifications : Investigating new reagents or conditions that allow for highly chemoselective modifications of either the free carboxyl group, the protected amine functionalities (after selective deprotection), or even the serine hydroxyl, without affecting other parts of the molecule. For example, the side chains of amino acids can be modified by olefin metathesis or the addition of different groups. rsc.org

Alternative Protecting Group Strategies : While Z is a well-established protecting group, exploring its compatibility with emerging "super-orthogonal" protecting groups could unlock new synthetic routes for complex peptides or peptidomimetics. sigmaaldrich.com This includes investigating novel protecting groups that offer milder cleavage conditions or allow for new sequential deprotection strategies.

Backbone Modifications : Exploring reactions that modify the peptide backbone of this compound, such as Cα-modifications or the introduction of non-amide linkages, could lead to novel peptidomimetics with altered stability or biological activity. abyntek.comrsc.org

Cyclization and Macrocyclization : While cyclization typically occurs on longer peptides, investigating the potential for cyclization strategies involving this compound, perhaps through its derivatized side chains or termini, could lead to novel cyclic dipeptides with unique properties. abyntek.commdpi.com

Enzymatic Transformations : Exploring enzymatic reactions that can selectively modify or extend this compound, offering highly specific and environmentally friendly synthetic routes.

Unconventional Coupling Reactions : Investigating the use of this compound in less common or newly developed coupling reactions that might offer advantages in terms of yield, purity, or stereoselectivity, potentially avoiding issues like racemization. ethz.ch

These unexplored avenues aim to expand the synthetic utility of this compound beyond its conventional application in linear peptide assembly, paving the way for the creation of diverse and functionally enhanced molecules.

Q & A

How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.